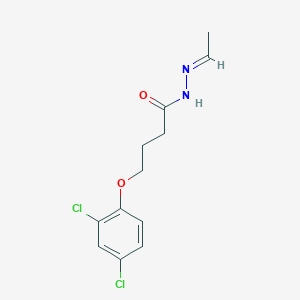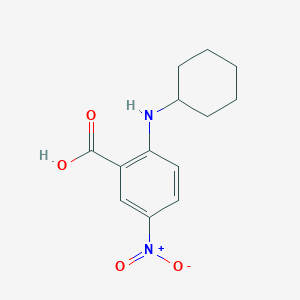
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide, commonly known as DCB, is a synthetic compound that belongs to the family of herbicides. It was first synthesized in 1955 by the German chemist, Fritz Schumann. DCB is widely used in agriculture to control the growth of weeds in crops such as corn, soybeans, and wheat. In recent years, DCB has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
DCB acts as a herbicide by inhibiting the biosynthesis of chlorophyll in plants. It does this by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, DCB inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DCB has been shown to have a range of biochemical and physiological effects. In plants, DCB inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, DCB inhibits the activity of histone deacetylase, leading to the inhibition of cancer cell growth and proliferation. In addition, DCB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, DCB has some limitations for use in laboratory experiments. It is toxic to humans and animals, and therefore must be handled with care. In addition, its use as a herbicide may limit its availability for use in scientific research.
Orientations Futures
There are several future directions for research on DCB. In the field of agriculture, DCB could be further studied for its potential use in controlling the growth of weeds in crops. In the field of cancer research, DCB could be further studied for its potential use in the treatment of various types of cancer. In addition, DCB could be further studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is needed to fully understand the potential applications of DCB in various fields of science.
Méthodes De Synthèse
DCB can be synthesized by the reaction of 2,4-dichlorophenol with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrazine hydrate to obtain DCB. The synthesis of DCB is a complex process that requires careful handling of chemicals and precise control of reaction conditions.
Applications De Recherche Scientifique
DCB has been extensively studied for its potential applications in various fields of science. In the field of agriculture, DCB has been shown to be effective in controlling the growth of weeds without harming the crops. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. DCB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
Formule moléculaire |
C12H14Cl2N2O2 |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-[(E)-ethylideneamino]butanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-2-15-16-12(17)4-3-7-18-11-6-5-9(13)8-10(11)14/h2,5-6,8H,3-4,7H2,1H3,(H,16,17)/b15-2+ |
Clé InChI |
FZFNAOIIJQKDEP-RSSMCMFDSA-N |
SMILES isomérique |
C/C=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)